molecular formula C12H15NO2 B1297519 (3,4-Diethoxyphenyl)acetonitrile CAS No. 27472-21-5

(3,4-Diethoxyphenyl)acetonitrile

Cat. No.: B1297519
CAS No.: 27472-21-5
M. Wt: 205.25 g/mol
InChI Key: OBDKFHFLERWBBI-UHFFFAOYSA-N
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Description

“(3,4-Diethoxyphenyl)acetonitrile” is a chemical compound that is employed as an intermediate in the preparation of the muscle relaxant papaverin . It is white to almost white in color and can form crystals or crystalline needles .


Synthesis Analysis

The synthesis of “this compound” involves the use of this compound in the preparation of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H15NO2 . The average mass is 205.253 Da and the monoisotopic mass is 205.110275 Da .


Chemical Reactions Analysis

“this compound” has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .


Physical and Chemical Properties Analysis

“this compound” is insoluble in water but soluble in methanol . It has a melting point of 54-57 °C (lit.) and a boiling point of 171-178 °C10 mm Hg (lit.) .

Scientific Research Applications

  • Synthetic Applications in Organic Chemistry : The study by Tsuge, Kanemasa, Suga, and Nakagawa (1987) highlights the use of (diethoxyphosphoryl)acetonitrile oxide for regioselective cycloaddition to olefins. This process leads to the formation of various 2-isoxazolines and β-hydroxy-β′-phosphoryl ketones, which are valuable synthetic building blocks in organic chemistry (Tsuge et al., 1987).

  • Sonochemistry and Non-Radical Reactions : A study by Tuulmets, Piiskop, Järv, and Salmar (2014) investigates the effects of sonication on non-radical reactions in acetonitrile-water binary mixtures. This research provides insights into the kinetic effects of ultrasound in chemical processes, which are relevant to the field of sonochemistry (Tuulmets et al., 2014).

  • Electrochemical Properties : Schepp (2004) explored the generation and reactivity of an aryl enol radical cation in acetonitrile, contributing to the understanding of radical ion chemistry in polar media (Schepp, 2004).

  • Photophysical and Fluorescence Studies : Tomin and Jaworski (2010) conducted studies on the temperature quenching of dual fluorescence in acetonitrile solutions of molecular probes, providing insights into the photoreactions and fluorescence characteristics of certain compounds (Tomin & Jaworski, 2010).

  • Electrochemical Synthesis and Characterization of Polymers : Research by Groenendaal, Zotti, and Jonas (2001) on the electrochemical polymerization of alkylated ethylenedioxythiophene derivatives in acetonitrile reveals the impact of alkyl chain length on the electronic spectra, conductivity, and polaron dimerization of the resulting polymers (Groenendaal et al., 2001).

Safety and Hazards

Handling of “(3,4-Diethoxyphenyl)acetonitrile” requires caution. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Future Directions

“(3,4-Diethoxyphenyl)acetonitrile” continues to be used as an intermediate in the preparation of various compounds . Its future directions are likely to be influenced by ongoing research and development in the field of pharmaceutical chemistry.

Biochemical Analysis

Biochemical Properties

(3,4-Diethoxyphenyl)acetonitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been used in the synthesis of various compounds, indicating its reactivity and potential as an intermediate in biochemical pathways. For instance, it has been utilized in the preparation of modified diterpenes, which rely on sulfenium ion-promoted polyene cyclization . The interactions of this compound with enzymes and proteins can influence the formation of these compounds, highlighting its importance in biochemical synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s toxicity becomes apparent, affecting animal behavior and physiology . Understanding the dosage effects is crucial for determining safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. It may be metabolized to cyanide, which acts by inhibiting cytochrome oxidase and impairing cellular respiration . This interaction with metabolic enzymes highlights the compound’s role in influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . Studying the subcellular localization provides insights into the precise mechanisms by which this compound exerts its effects.

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDKFHFLERWBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181900
Record name (3,4-Diethoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27472-21-5
Record name 3,4-Diethoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27472-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Diethoxyphenyl)acetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Diethoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-diethoxyphenyl)acetonitrile
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.058
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Synthesis routes and methods

Procedure details

15.44 g (140 mmol) of bromoethane and 8.95 g (59 mmol) of 2-(3,4-Dihydroxyphenyl)-acetonitrile are dissolved in 120 mL of N,N-dimethylformamide. 19.39 g (140 mmol) of potassium carbonate and 0.97 g (6 mmol) of potassium iodide are added to the mixture and the resulting suspension is heated to 80° C. After 6 h the reaction mixture is cooled down to at least 30° C. Pour the suspension on 200 mL of icy water, stir for ca. 20 min and filter off. Digest the solid in 120 mL of water, neutralize with hydrochloric acid 25% stir for 30 min. The precipitate is filtered off, washed with water and dried under vacuum at r40° C. 4.72 g of 2-(3,4-diethoxyphenyl)-acetonitrile are obtained as a white powder (39.3% yield). This material proves chromatographically homogenous and displays spectral characteristics consistent with its assigned structure.
Quantity
15.44 g
Type
reactant
Reaction Step One
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
19.39 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.